(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid
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Overview
Description
(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid is an organic compound characterized by the presence of a hydrazone functional group attached to a dichlorophenyl ring and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid typically involves the reaction of 2,4-dichlorophenylhydrazine with glyoxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the hydrazone group can yield hydrazine derivatives.
Substitution: The dichlorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid can be used as a building block for the synthesis of more complex molecules.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In materials science, this compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(2-(2,4-dichlorophenyl)hydrazono)propanoic acid
- (E)-2-(2-(2,4-dichlorophenyl)hydrazono)butanoic acid
Uniqueness
(E)-2-(2-(2,4-dichlorophenyl)hydrazono)acetic acid is unique due to its specific structural features, such as the dichlorophenyl ring and the hydrazone linkage, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2E)-2-[(2,4-dichlorophenyl)hydrazinylidene]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-11-4-8(13)14/h1-4,12H,(H,13,14)/b11-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHJCKYVODIRPU-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NN=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)N/N=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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